molecular formula C21H22O5 B5469115 (E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-en-1-one

(E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-en-1-one

Cat. No.: B5469115
M. Wt: 354.4 g/mol
InChI Key: HJJALFCYOPGZPF-RMKNXTFCSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including UV-Vis, FT-IR, NMR, and mass spectrometry . These techniques provide information about the compound’s functional groups, molecular weight, and structural features.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, or redox reactions. The conditions under which these reactions occur and the products formed are also part of this analysis .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, refractive index, specific gravity, and others . These properties can help in identifying the compound and also provide insights into its stability, reactivity, and uses.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes determining the compound’s LD50 (the lethal dose that kills 50% of the test population), potential for causing cancer (carcinogenicity), potential for causing birth defects (teratogenicity), and other potential health effects .

Future Directions

Future directions could involve finding new synthesis methods for the compound, discovering new reactions it can undergo, finding new applications for the compound in areas like medicine or materials science, or studying its effects on the environment .

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-12-26-19-10-7-15(13-20(19)24-3)6-9-17(22)16-8-11-18(23-2)21(14-16)25-4/h5-11,13-14H,1,12H2,2-4H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJALFCYOPGZPF-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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